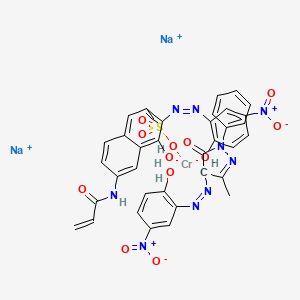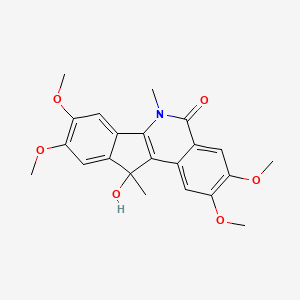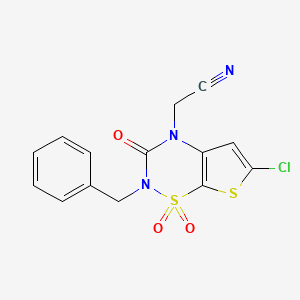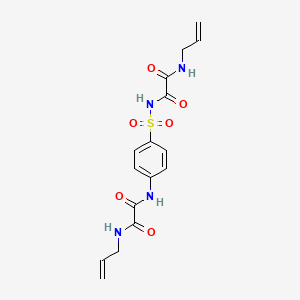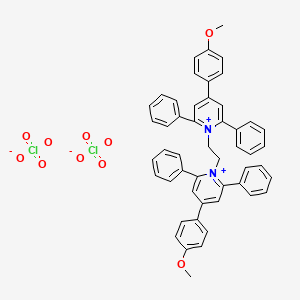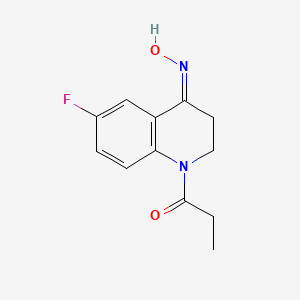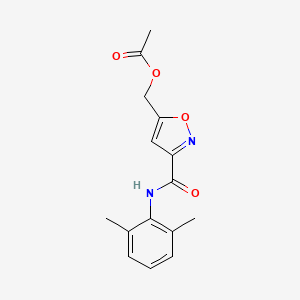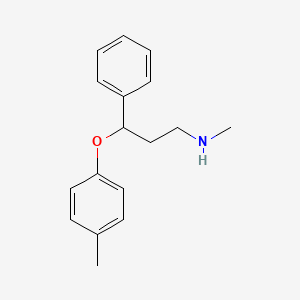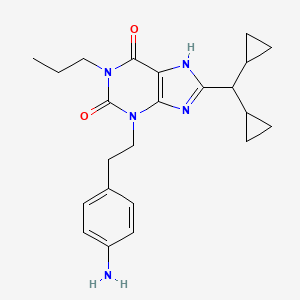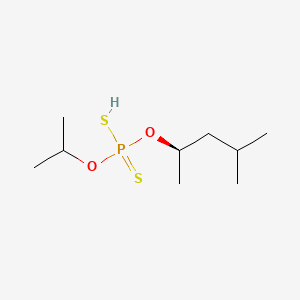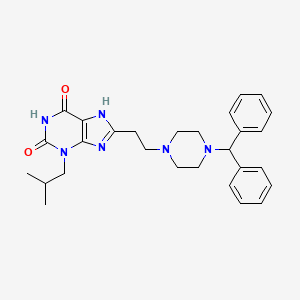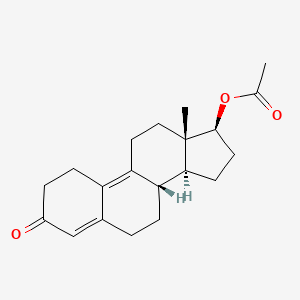
11,12-Dihydrotrenbolone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,12-Dihydrotrenbolone acetate is a synthetic anabolic steroid derived from trenbolone. It is known for its potent anabolic and androgenic properties, making it a significant compound in veterinary medicine, particularly for promoting muscle growth in livestock . The molecular formula of this compound is C20H26O3, and it has a molecular weight of 314.4186 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dihydrotrenbolone acetate typically involves the following steps:
Starting Material: The process begins with 3-ethylenedioxy-estra-Δ5,10, Δ9,11-dien-17-one.
Reduction: The keto group at position 17 is reduced to an alcohol.
Hydrolysis: The ketal group at position 3 is hydrolyzed.
Oxidative Dehydrogenation: This step is performed to form the desired structure.
Acetylation: Finally, acetylation is performed on the alcohol at position 17 to yield this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves cheap and easily available raw materials, simple reaction control, minimal byproducts, and easy purification, making it suitable for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 11,12-Dihydrotrenbolone acetate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of keto groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
11,12-Dihydrotrenbolone acetate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying steroidal structures and reactions.
Biology: Investigated for its effects on muscle growth and protein synthesis in various biological models.
Medicine: Explored for potential therapeutic applications in muscle-wasting diseases and other conditions requiring anabolic support.
Mécanisme D'action
11,12-Dihydrotrenbolone acetate exerts its effects primarily through its interaction with androgen receptors. It binds to these receptors with high affinity, leading to increased nitrogen uptake by muscles and enhanced protein synthesis. This results in significant muscle growth and anabolic effects . The compound also exhibits progestogenic effects and weak glucocorticoid activity, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Trenbolone Acetate: A closely related compound with similar anabolic and androgenic properties.
Nandrolone: Another anabolic steroid with a different structural modification but comparable effects on muscle growth.
Testosterone: The primary natural androgen with which synthetic anabolic steroids are often compared.
Uniqueness: 11,12-Dihydrotrenbolone acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its high binding affinity for androgen receptors and potent anabolic effects make it particularly effective in promoting muscle growth in livestock .
Propriétés
Numéro CAS |
53303-85-8 |
|---|---|
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,17-19H,3-10H2,1-2H3/t17-,18+,19+,20+/m1/s1 |
Clé InChI |
ZUWDYAZGCWWJAG-FYQPLNBISA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


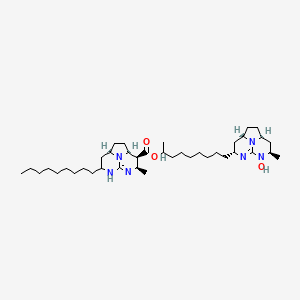
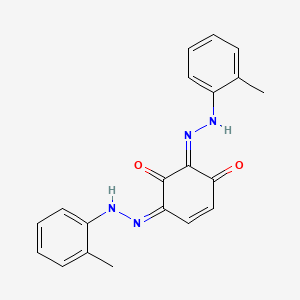
![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
